molecular formula C11H14BrFO2 B14772014 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene

1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene

Katalognummer: B14772014
Molekulargewicht: 277.13 g/mol
InChI-Schlüssel: QMFWLYUQJMGVAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, isobutoxy, and methoxy groups attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene typically involves multiple steps, including halogenation, etherification, and substitution reactions. One common method involves the bromination of a fluorinated benzene derivative, followed by the introduction of isobutoxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various ether derivatives, while oxidation and reduction can produce different functionalized benzene compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-3-fluoro-2-isobutoxy-5-methoxybenzene
  • 1-Bromo-2-fluoro-3-isobutoxy-5-methoxybenzene
  • 1-Bromo-3-methoxybenzene

Uniqueness: 1-Bromo-5-fluoro-2-isobutoxy-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C11H14BrFO2

Molekulargewicht

277.13 g/mol

IUPAC-Name

1-bromo-5-fluoro-3-methoxy-2-(2-methylpropoxy)benzene

InChI

InChI=1S/C11H14BrFO2/c1-7(2)6-15-11-9(12)4-8(13)5-10(11)14-3/h4-5,7H,6H2,1-3H3

InChI-Schlüssel

QMFWLYUQJMGVAX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=C(C=C1Br)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.